molecular formula C15H11BrN2O B1607284 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol CAS No. 423751-80-8

2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol

Cat. No.: B1607284
CAS No.: 423751-80-8
M. Wt: 315.16 g/mol
InChI Key: FGHOGCHUXQGOKD-UHFFFAOYSA-N
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Description

2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol is a chemical compound with the molecular formula C15H11BrN2O It is characterized by the presence of a bromophenyl group attached to a pyrazolyl ring, which is further connected to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form 3-bromo-1H-pyrazole. This intermediate is then reacted with phenol under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenyl derivatives and dehalogenated products.

    Substitution: Various substituted phenyl-pyrazole derivatives.

Scientific Research Applications

2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyrazolyl and phenol groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(3-chlorophenyl)-1H-pyrazol-3-yl]phenol
  • 2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]phenol
  • 2-[5-(3-methylphenyl)-1H-pyrazol-3-yl]phenol

Uniqueness

2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogen or alkyl substituents. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-(3-bromophenyl)-1H-pyrazol-5-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-11-5-3-4-10(8-11)13-9-14(18-17-13)12-6-1-2-7-15(12)19/h1-9,19H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHOGCHUXQGOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)C3=CC(=CC=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425232
Record name 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423751-80-8
Record name 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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